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Introduction

FMF-04-159-R is a potent and reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and
Cyclin-Dependent Kinase 16 (CDK16), members of the TAIRE family of kinases. It serves as a
crucial chemical probe for elucidating the biological functions of these understudied kinases
and acts as a negative control for its covalent counterpart, FMF-04-159-2. This technical guide
provides a comprehensive overview of the biological activity of FMF-04-159-R, including
guantitative inhibitory data, detailed experimental methodologies, and a visual representation of
the signaling pathways involved.

Core Biological Activity: Inhibition of TAIRE Family
Kinases

FMF-04-159-R demonstrates potent inhibitory activity against CDK14 and CDK16. Its
reversible nature allows for washout experiments to differentiate between covalent and non-
covalent cellular effects when used in conjunction with FMF-04-159-2.[1] The compound also
exhibits off-target activity against CDK2, albeit at higher concentrations.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of FMF-04-159-R has been quantified using both biochemical and
cellular assays. The following tables summarize the key IC50 values.
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Table 1: Biochemical Kinase Inhibition by FMF-04-159-R

Target Kinase Assay Type IC50 (nM) Reference

, . R&D Systems, Tocris
CDK16 Kinase Activity Assay 6 o
Bioscience

. . R&D Systems, Tocris
CDK14 Kinase Activity Assay 140 o
Bioscience

o Ferguson FM, et al.
LanthaScreen Binding _
CDK14 149 Cell Chem Biol.

Assay
2019[1]

Table 2: Cellular Target Engagement of FMF-04-159-R

Target Kinase Assay Type Cell Line IC50 (nM) Reference

R&D Systems,

Tocris
NanoBRET Bioscience,
CDK14 HCT116 563
Assay Ferguson FM, et
al. Cell Chem
Biol. 2019[1]
NanoBRET R&D Systems,
CDK2 HCT116 493 o
Assay Tocris Bioscience

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the
characterization of FMF-04-159-R.

LanthaScreen™ Eu Kinase Binding Assay

This biochemical assay measures the binding affinity of FMF-04-159-R to the target kinase.

Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a
europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled,

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b10825826?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6588450/
https://www.benchchem.com/product/b10825826?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6588450/
https://www.benchchem.com/product/b10825826?utm_src=pdf-body
https://www.benchchem.com/product/b10825826?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10825826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

ATP-competitive kinase inhibitor (tracer). A test compound that binds to the kinase's ATP site
will compete with the tracer, resulting in a decrease in the FRET signal.

Detailed Methodology:

» Reagent Preparation:

o Kinase Buffer A (1X): 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, and 0.01% Brij-
35.[2]

o Kinase/Antibody Mixture (2X): Prepare a solution containing 10 nM of the target kinase
(CDK14 or CDK16) and 4 nM of the Eu-labeled antibody in Kinase Buffer A.[2]

o Tracer Solution (4X): Prepare a 1000 nM solution of the appropriate kinase tracer in
Kinase Buffer A.[2]

o Compound Dilution Series: Prepare a serial dilution of FMF-04-159-R in DMSO, followed
by a further dilution in Kinase Buffer A to achieve the desired 4X final concentrations.

o Assay Procedure (384-well plate format):

[e]

Add 4 pL of the 4X FMF-04-159-R dilution to the assay wells.[2]

[e]

Add 8 L of the 2X kinase/antibody mixture to all wells.[2]

o

Add 4 pL of the 4X tracer solution to all wells to initiate the reaction.[2]

[¢]

Incubate the plate at room temperature for 60 minutes, protected from light.[2]

o Data Acquisition and Analysis:

[e]

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm
(Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

[e]

Calculate the emission ratio (665 nm / 615 nm).

o

Plot the emission ratio against the logarithm of the FMF-04-159-R concentration and fit the
data to a sigmoidal dose-response curve to determine the IC50 value.
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NanoBRET™ Target Engagement Intracellular Kinase
Assay

This cellular assay quantifies the ability of FMF-04-159-R to engage its target kinase within a
live-cell context.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a
NanoLuc® luciferase-tagged kinase (energy donor) and a cell-permeable fluorescent tracer
that binds to the kinase's active site (energy acceptor). A test compound that enters the cell and
binds to the target kinase will compete with the tracer, leading to a decrease in the BRET
signal.

Detailed Methodology:
e Cell Preparation and Transfection (Day 1):
o Seed HEK293 or HCT116 cells into 96-well or 384-well plates.

o Transfect the cells with a vector encoding the NanoLuc®-fused target kinase (e.qg.,
CDK14-NanoLuc®) according to the manufacturer's protocol. For CDK assays, co-
transfection with a cyclin expression vector (e.g., Cyclin Y for CDK14/16) is often
performed.

o Incubate the cells for 18-24 hours to allow for protein expression.[3]
e Assay Procedure (Day 2):

o Compound Preparation: Prepare a serial dilution of FMF-04-159-R in Opti-MEM™ |
reduced-serum medium.

o Tracer and Substrate Addition: Prepare a solution containing the NanoBRET™ tracer and
the Nano-Glo® substrate in Opti-MEM ™.

o Assay Execution:

= Add the FMF-04-159-R dilutions to the cells and incubate for 2 hours at 37°C in a CO2
incubator.[3]
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= Add the tracer/substrate solution to the wells.

» Equilibrate the plate at room temperature for 3-5 minutes.

o Data Acquisition and Analysis:

o Measure the filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor
emission) using a BRET-capable plate reader.

o Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

o Plot the NanoBRET™ ratio against the logarithm of the FMF-04-159-R concentration and
fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

FMF-04-159-R exerts its biological effects by inhibiting CDK14 and CDK16, which are
implicated in the regulation of the Wnt signaling pathway and cell cycle progression,
respectively.

CDK14 and the Wnt Signaling Pathway

CDK14, in complex with Cyclin Y, plays a role in both canonical and non-canonical Wnt
signaling. In the canonical pathway, the CDK14/Cyclin Y complex phosphorylates the Wnt co-
receptor LRP6, which is a key step in the activation of the pathway, leading to the stabilization
of B-catenin and the transcription of Wnt target genes.[4][5] Inhibition of CDK14 by FMF-04-
159-R is therefore expected to suppress canonical Wnt signaling. In the non-canonical
pathway, CDK14 can regulate cellular processes like axon regeneration.[6]
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Caption: Canonical Wnt signaling pathway and the inhibitory action of FMF-04-159-R on
CDK14.

CDK16 and Cell Cycle Regulation

CDK16, also known as PCTAIRE-1, is involved in the regulation of the cell cycle, particularly
the G2/M transition.[1] It is activated by Cyclin Y and has been shown to phosphorylate
substrates involved in spindle formation and cytokinesis. Inhibition of CDK16 can lead to cell
cycle arrest at the G2/M checkpoint.
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Caption: The role of CDK16 in the G2/M cell cycle transition and its inhibition by FMF-04-159-
R.

Conclusion

FMF-04-159-R is a valuable pharmacological tool for the study of CDK14 and CDK16. Its well-
characterized, reversible inhibitory activity allows for precise interrogation of the roles of these
kinases in fundamental cellular processes such as Wnt signaling and cell cycle control. The
data and protocols presented in this guide are intended to facilitate further research into the
therapeutic potential of targeting the TAIRE family of kinases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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